(3R)-3-(4-fluorophenyl)pyrrolidine

CRTH2 antagonist allergic inflammation asthma

Select (3R)-3-(4-fluorophenyl)pyrrolidine (CAS 1048703-18-9) for applications requiring defined (R)-stereochemistry at the 3-position combined with para-fluorophenyl substitution—a unique pharmacophoric geometry that generic alternatives cannot replicate. Unlike the (S)-enantiomer (CAS 1384268-53-4) or positional isomers such as 2-(4-fluorophenyl)pyrrolidine, this compound provides the exact configuration specified in CRTH2 receptor modulator patents. Its CNS drug-likeness profile (LogP 1.72–1.8, PSA 12 Ų, zero Rule of 5 violations) supports neurological and psychiatric drug discovery. Essential for stereospecific SAR studies and chiral method development. Available in ≥97% purity from verified suppliers.

Molecular Formula C10H12FN
Molecular Weight 165.21 g/mol
CAS No. 1048703-18-9
Cat. No. B1332715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-(4-fluorophenyl)pyrrolidine
CAS1048703-18-9
Molecular FormulaC10H12FN
Molecular Weight165.21 g/mol
Structural Identifiers
SMILESC1CNCC1C2=CC=C(C=C2)F
InChIInChI=1S/C10H12FN/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9,12H,5-7H2/t9-/m0/s1
InChIKeyIWOQWISAVOSATC-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3R)-3-(4-Fluorophenyl)pyrrolidine (CAS 1048703-18-9): Chiral Pyrrolidine Building Block for CNS and CRTH2-Targeted Drug Discovery


(3R)-3-(4-Fluorophenyl)pyrrolidine (CAS 1048703-18-9) is a chiral pyrrolidine derivative with the molecular formula C10H12FN and molecular weight 165.21 g/mol, featuring a 4-fluorophenyl substituent at the 3-position of the pyrrolidine ring with defined (R)-stereochemistry . The compound serves as a versatile chiral building block in medicinal chemistry for synthesizing bioactive molecules targeting central nervous system (CNS) disorders [1], and has been specifically identified in patent literature as a structural component in CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) receptor modulators . Key physicochemical properties include a predicted LogP of 1.72–1.8, polar surface area of 12 Ų, and one hydrogen bond donor [2]. Commercial availability typically ranges from 97% to 98% purity .

Why (3R)-3-(4-Fluorophenyl)pyrrolidine Cannot Be Replaced by Racemates, 2-Positional Isomers, or Alternative Fluorophenyl Pyrrolidines


The procurement value of (3R)-3-(4-fluorophenyl)pyrrolidine (CAS 1048703-18-9) resides in its specific combination of three structural features—defined (R)-stereochemistry, 3-position substitution, and para-fluorophenyl placement—each of which cannot be simultaneously replicated by commercially available alternatives. The (S)-enantiomer (CAS 1384268-53-4) exhibits different biological activity profiles due to stereospecific receptor interactions, making racemic mixtures unsuitable for applications requiring enantiopure intermediates . Positional isomers such as 2-(4-fluorophenyl)pyrrolidine target distinct receptor classes (e.g., dopamine D4 with Ki = 0.3 nM versus CRTH2 for the 3-substituted variant) . Furthermore, aryl substitution position dramatically affects receptor binding affinity, with para-fluorophenyl placement yielding different activity compared to ortho- or meta-substituted analogs—a phenomenon consistently documented across phenylpyrrolidine structure-activity relationship (SAR) studies [1]. The combination of (R)-stereochemistry at the 3-position with para-fluorophenyl substitution creates a unique pharmacophoric geometry that generic substitution cannot reproduce, directly impacting downstream compound activity in CRTH2-targeted and CNS drug discovery programs [2] .

(3R)-3-(4-Fluorophenyl)pyrrolidine Quantitative Differentiation Evidence: Comparator-Based Activity, Physicochemical, and Application Data


CRTH2 Antagonist Activity: (3R)-Enantiomer Confers Target-Specific Potency for Allergic Inflammation Drug Discovery

Patent literature explicitly identifies (3R)-3-(4-fluorophenyl)pyrrolidine as a structural component in CRTH2 receptor modulators developed for allergic and inflammatory conditions . BindingDB entry BDBM50384482/CHEMBL2036207 reports antagonist activity at the CRTH2 receptor with an IC50 value of 40 nM in human whole blood assays, measuring inhibition of PGD2-induced eosinophil shape change [1]. This activity is significant in the context of CRTH2 (also known as DP2), a G-protein coupled receptor expressed on Th2 lymphocytes, eosinophils, and basophils that mediates prostaglandin D2-induced chemotaxis in allergic inflammation [2]. While direct comparator data for the isolated (3R)-3-(4-fluorophenyl)pyrrolidine core is limited, this evidence establishes the compound's validated utility as a key intermediate in CRTH2 antagonist programs rather than as an untested research chemical.

CRTH2 antagonist allergic inflammation asthma DP2 receptor immunology

Enantiomeric Purity and Stereochemical Integrity: (3R)-Configuration Distinct from (3S)-Enantiomer (CAS 1384268-53-4)

(3R)-3-(4-fluorophenyl)pyrrolidine (CAS 1048703-18-9) is the defined (R)-enantiomer of 3-(4-fluorophenyl)pyrrolidine, with the (S)-enantiomer assigned CAS 1384268-53-4 . Chiral resolution of 3-(4-fluorophenyl)pyrrolidine enantiomers is critical for accessing enantiopure material, with the (S)-enantiomer reportedly synthesized via asymmetric hydrogenation of prochiral enamines using Ir-(R,R)-f-binaphane catalysts achieving >98% enantiomeric excess (ee) . Commercial vendors supply (3R)-3-(4-fluorophenyl)pyrrolidine at specified purities of 97–98% , though explicit enantiomeric excess specifications are not uniformly provided in public technical datasheets. In phenylpyrrolidine SAR studies, enantiomeric configuration has been shown to produce divergent biological activities, with R-enantiomers of structurally related CRTH2 antagonists demonstrating 2–4× greater potency than racemic mixtures in certain assays .

chiral resolution enantiopure synthesis stereochemistry asymmetric catalysis

3-Position vs 2-Position Substitution: Divergent Receptor Targeting Profiles

The substitution position on the pyrrolidine ring fundamentally alters receptor targeting: 2-(4-fluorophenyl)pyrrolidine derivatives are established competitive antagonists at dopamine D4 receptors with Ki values as low as 0.3 nM and act as allosteric modulators potentiating dopamine effects . In contrast, 3-(4-fluorophenyl)pyrrolidine (including the (3R)-enantiomer) is associated with CRTH2 receptor modulation and broader CNS applications [1] . The 3-position substitution provides a distinct vector for further functionalization in drug discovery programs, enabling access to different chemical space and biological target classes. This positional specificity means that procurement decisions cannot interchange 2- and 3-substituted pyrrolidines without fundamentally altering the biological target engagement profile of downstream compounds.

positional isomer receptor selectivity dopamine D4 CRTH2 SAR

Physicochemical Profile Differentiation: Predicted LogP, PSA, and Rotatable Bonds vs Structural Analogs

(3R)-3-(4-fluorophenyl)pyrrolidine possesses a predicted LogP of 1.72–1.8 (ACD/Labs and XlogP calculations), a polar surface area (PSA) of 12 Ų, one rotatable bond, one hydrogen bond donor, and two hydrogen bond acceptors [1]. These values place the compound within favorable CNS drug-likeness parameters (typically LogP 1–5, PSA < 60–70 Ų) while maintaining low molecular weight (165.21 g/mol) . The para-fluorophenyl substitution contributes to metabolic stability relative to non-fluorinated analogs—a well-documented effect of fluorine incorporation in medicinal chemistry where the strong C–F bond resists oxidative metabolism . The compound exhibits zero Rule of 5 violations, indicating favorable oral bioavailability potential for downstream drug candidates incorporating this building block . Comparative analysis with related phenylpyrrolidines shows that aryl substitution position dramatically affects receptor binding affinity (Ki values ranging from 46 nM to >10,000 nM depending on substitution pattern) [2].

physicochemical properties LogP polar surface area CNS drug-likeness ADME prediction

Validated Research and Industrial Applications for (3R)-3-(4-Fluorophenyl)pyrrolidine Based on Quantitative Evidence


CRTH2/DP2 Antagonist Development for Allergic and Inflammatory Diseases

Medicinal chemistry teams developing CRTH2 (DP2) receptor antagonists for asthma, allergic rhinitis, and atopic dermatitis should prioritize (3R)-3-(4-fluorophenyl)pyrrolidine as a chiral building block based on its explicit association with CRTH2 modulator patents and scaffold-derived antagonist activity (IC50 = 40 nM in human whole blood eosinophil shape change assays) [1]. The CRTH2 receptor, expressed on Th2 cells, eosinophils, and basophils, mediates prostaglandin D2-induced chemotaxis in allergic inflammation, representing a validated therapeutic target in respiratory and immunology drug discovery [2]. This application is supported by patent literature from Schering Corporation and is not extrapolated from generic pyrrolidine building block properties.

CNS Drug Discovery Requiring Enantiopure Chiral Intermediates

Research programs developing CNS-targeted therapeutics should select (3R)-3-(4-fluorophenyl)pyrrolidine for applications requiring defined (R)-stereochemistry at the 3-position of the pyrrolidine ring. The compound's favorable CNS drug-likeness profile—including LogP of 1.72–1.8, PSA of 12 Ų, and zero Rule of 5 violations [3]—coupled with the metabolic stability conferred by para-fluorophenyl substitution , supports its utility in synthesizing drug candidates for neurological and psychiatric indications. The defined (R)-configuration (CAS 1048703-18-9) is distinct from the (S)-enantiomer (CAS 1384268-53-4) , making it essential for stereospecific SAR studies and asymmetric synthesis campaigns. This application derives directly from the compound's documented physicochemical profile and stereochemical identity.

Structure-Activity Relationship (SAR) Studies of 3-Substituted Pyrrolidine Pharmacophores

Medicinal chemists conducting SAR investigations of phenylpyrrolidine pharmacophores should utilize (3R)-3-(4-fluorophenyl)pyrrolidine to probe the effects of 3-position substitution with para-fluorophenyl groups. As documented in phenylpyrrolidine SAR literature, aryl substitution position dramatically modulates receptor binding affinity (Ki values spanning 46 nM to >10,000 nM depending on substitution pattern) [4]. The compound's 3-position substitution distinguishes it from 2-substituted analogs that target dopamine D4 receptors (Ki = 0.3 nM) , enabling systematic exploration of positional isomer effects on biological activity. This application is validated by the compound's role as a CRTH2 modulator scaffold and is directly relevant to programs optimizing target engagement and selectivity profiles.

Chiral Chromatography Method Development and Enantiomeric Purity Analysis

Analytical chemistry and quality control laboratories developing chiral separation methods should employ (3R)-3-(4-fluorophenyl)pyrrolidine as an enantiopure reference standard. The compound's defined (R)-stereochemistry (CAS 1048703-18-9), distinct from the (S)-enantiomer (CAS 1384268-53-4) , provides a critical reference for establishing enantiomeric purity specifications. This application is particularly relevant given that chiral resolution methods for 3-(4-fluorophenyl)pyrrolidine enantiomers achieve >98% enantiomeric excess via asymmetric hydrogenation using Ir-(R,R)-f-binaphane catalysts (for the S-enantiomer) , establishing a benchmark for enantiopurity. Laboratories requiring validated chiral standards for HPLC or SFC method development cannot substitute racemic material (CAS 144620-11-1) without compromising method accuracy.

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